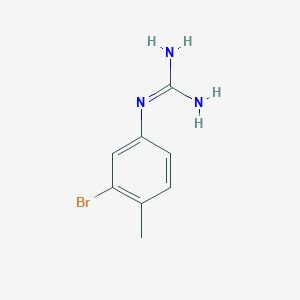
1-(3-Bromo-4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)guanidine typically involves the reaction of 3-bromo-4-methylaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs transition metal-catalyzed reactions. These methods are advantageous due to their high yields and the ability to use a wide range of substrates . Catalysts such as palladium or nickel are commonly used in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include corresponding oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as a kinase inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)imidazole: Contains an imidazole ring instead of a guanidine group.
Uniqueness
1-(3-Bromo-4-methylphenyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in biological applications where strong interactions with biomolecules are required .
Eigenschaften
Molekularformel |
C8H10BrN3 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
2-(3-bromo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
ORLBDTIUTXZBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C(N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



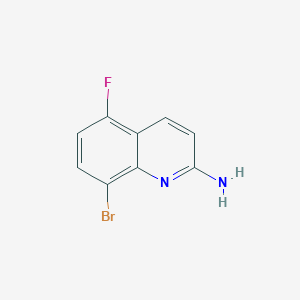


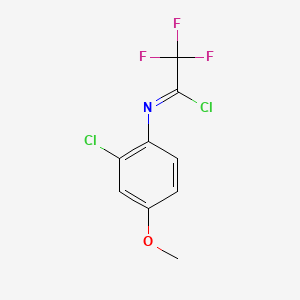

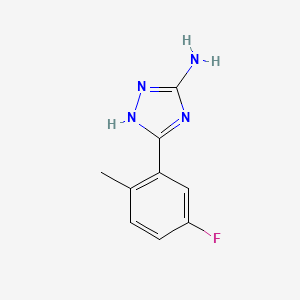
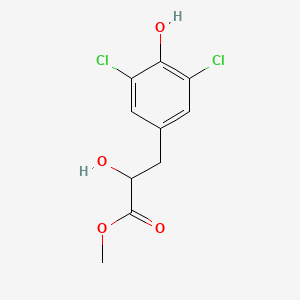
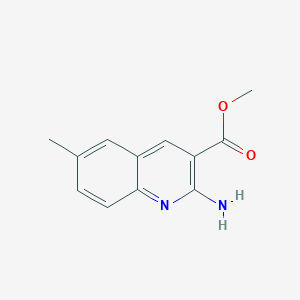
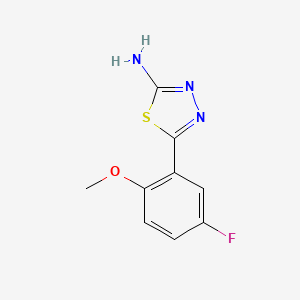
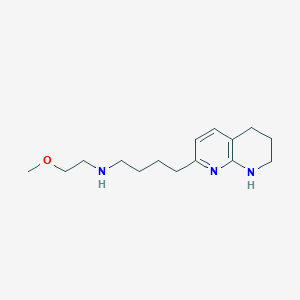
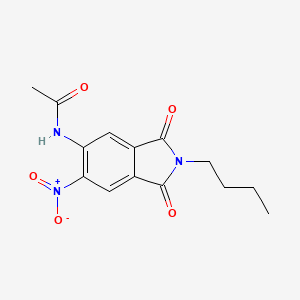
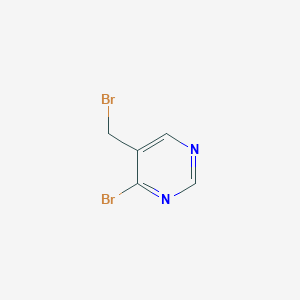
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
